Methyl 2-cyano-3-ethoxypropanoate
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Overview
Description
Methyl 2-cyano-3-ethoxypropanoate is an organic compound with the molecular formula C7H11NO3. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propanoate backbone, making it a valuable building block for creating more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the cyanoacetate to the acrylate, followed by esterification to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further enhances the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amino derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various functionalized esters and amides.
Scientific Research Applications
Methyl 2-cyano-3-ethoxypropanoate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can modulate biological pathways, making it valuable in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound or its derivatives may inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy group.
Methyl cyanoacetate: Similar but without the ethoxy group.
Methyl 2-cyano-3-methoxypropanoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: Methyl 2-cyano-3-ethoxypropanoate is unique due to the presence of both the cyano and ethoxy groups, which confer distinct reactivity and versatility in chemical syntheses
Biological Activity
Methyl 2-cyano-3-ethoxypropanoate (MCE) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies and findings related to the biological activity of MCE, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various chemical reactions. One notable method involves the reaction of ethyl 2-cyano-3-ethoxypropanoate with phenylhydrazine, leading to derivatives that exhibit significant biological activities . The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated the antitumor properties of MCE derivatives. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from MCE exhibited significant antiproliferative activity against various human tumor cell lines, including breast cancer cell lines MDA-MB-468 and T-47D. Compound 12b showed the highest anticancer activity with IC50 values of 3.343 ± 0.13 µM and 4.792 ± 0.21 µM, respectively .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
12b | MDA-MB-468 | 3.343 ± 0.13 |
12b | T-47D | 4.792 ± 0.21 |
Staurosporine | MDA-MB-468 | 6.358 ± 0.24 |
Staurosporine | T-47D | 4.849 ± 0.22 |
The mechanism by which MCE exerts its antitumor effects includes the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR-2). Compound 12b was shown to inhibit VEGFR-2 with an IC50 value of 0.063 ± 0.003 µM, indicating its potential as an antiangiogenic agent . Additionally, studies indicated that compound 12b could halt the cell cycle at the S phase and significantly increase apoptosis in treated cells.
Case Studies
-
Study on Antiproliferative Effects :
- In a study evaluating the antiproliferative effects of various derivatives derived from MCE, it was found that specific compounds not only inhibited cell proliferation but also disrupted wound healing patterns in human umbilical vein endothelial cells (HUVECs) by approximately 23% after treatment for 72 hours .
- Cell Cycle Analysis :
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-cyano-3-ethoxypropanoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-5-6(4-8)7(9)10-2/h6H,3,5H2,1-2H3 |
InChI Key |
NCSYSSLNWBRBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C#N)C(=O)OC |
Origin of Product |
United States |
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